1-((Dimethylamino)(phenyl)methyl)naphthalen-2-OL
Description
General Overview of the Mannich Reaction in Organic Synthesis
The Mannich reaction is a fundamental three-component organic reaction in which the aminoalkylation of an acidic proton located adjacent to a carbonyl group occurs. wikipedia.orglibretexts.org This reaction involves an aldehyde (commonly formaldehyde), ammonia (B1221849) or a primary or secondary amine, and a compound containing an acidic hydrogen. libretexts.orgtaylorandfrancis.com The resulting product is a β-amino-carbonyl compound, famously known as a Mannich base. wikipedia.orgbyjus.com
The mechanism of the Mannich reaction proceeds in distinct steps. It begins with the formation of an iminium ion from the reaction between the amine and the aldehyde. wikipedia.orglibretexts.org Concurrently, the carbonyl compound containing an acidic α-proton undergoes tautomerization to its enol form. wikipedia.orglibretexts.org This enol, acting as a nucleophile, then attacks the electrophilic iminium ion, leading to the formation of the final β-amino-carbonyl product. chemistrysteps.comorganicchemistrytutor.com The Mannich reaction is classified as a condensation reaction. wikipedia.orglibretexts.org
This reaction holds considerable importance in various fields of organic chemistry. wikipedia.org It is instrumental in the synthesis of a wide array of compounds, including peptides, alkaloids, and nucleotides. libretexts.orggijash.com In the pharmaceutical industry, the Mannich reaction is employed to produce numerous drugs, such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug tolmetin. libretexts.orgbyjus.com Its applications also extend to agrochemicals, polymers, and catalysts. wikipedia.orglibretexts.org
Historical Context and Evolution of 2-Naphthol (B1666908) Mannich Bases
The use of 2-naphthol (also known as β-naphthol) as the acidic component in the Mannich reaction has led to the synthesis of a significant class of compounds known as 2-naphthol Mannich bases. wikipedia.org These compounds are of great interest in organic chemistry. nih.gov The reaction typically involves the condensation of 2-naphthol, an aldehyde, and a primary or secondary amine to yield 1-aminoalkyl-2-naphthols. nih.gov
Historically, the synthesis of these bases was carried out using conventional heating methods. researchgate.net However, synthetic methodologies have evolved to include more efficient and environmentally friendly techniques. cdnsciencepub.com Microwave-assisted synthesis, often performed under solvent-free conditions, has emerged as a simple and effective method for producing 2-naphthol Mannich bases. cdnsciencepub.comresearchgate.net Researchers have also developed novel multi-step procedures to generate these compounds. cdnsciencepub.com
The evolution of research in this area has also focused on the diverse applications of these bases. Optically pure chiral Mannich bases of 2-naphthol are utilized in catalysis for enantioselective carbon-carbon bond formation. nih.gov Furthermore, these compounds serve as crucial intermediates in the synthesis of various bioactive molecules and are explored for their potential biological activities. nih.govnih.gov
Significance of the 1-((Dimethylamino)(phenyl)methyl)naphthalen-2-OL Scaffold in Advanced Organic Chemistry
The specific scaffold of this compound represents a classic example of a Mannich base derived from 2-naphthol, benzaldehyde (B42025), and dimethylamine (B145610). nih.gov Its structure has been confirmed through crystallographic studies, which provide detailed insights into its molecular conformation. nih.gov
The structural characteristics of this compound are noteworthy. The molecule features a dihedral angle of 79.83 (6)° between the naphthyl and phenyl ring systems. nih.gov A strong intramolecular hydrogen bond exists between the hydroxyl group and the nitrogen atom of the dimethylamino group, which helps to stabilize the molecular conformation. nih.gov
The significance of this scaffold in advanced organic chemistry lies in its role as a versatile building block. The core structure is a key intermediate for creating more complex molecules. nih.gov For instance, derivatives of the related 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol have been synthesized and investigated for their antiproliferative properties. researchgate.net The adaptability of the 2-naphthol Mannich base framework allows for the introduction of various aryl and amino moieties, enabling the systematic study of structure-activity relationships and the development of new functional molecules. researchgate.net
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H19NO |
| Molecular Weight | 277.36 g/mol |
| CAS Number | 39487-54-2 |
| Appearance | Crystalline Solid |
| Data sourced from available chemical literature. chemicalbook.comchemicalbook.com |
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.3297 (10) |
| b (Å) | 9.2042 (10) |
| c (Å) | 18.072 (2) |
| β (°) | 103.66 (2) |
| Volume (ų) | 1508.0 (3) |
| Z | 4 |
| Data from crystallographic studies. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-[dimethylamino(phenyl)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-20(2)19(15-9-4-3-5-10-15)18-16-11-7-6-8-14(16)12-13-17(18)21/h3-13,19,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHOMVZGRJOXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Mannich Reaction Pathways Involving Naphthol Derivatives
Fundamental Mechanistic Postulations
The generally accepted mechanism for the Mannich reaction involves a series of equilibria culminating in the formation of the final aminoalkylated product. chemistrysteps.com Two key features of this pathway are the generation of a highly electrophilic iminium ion and the nucleophilic character of the naphthol component, which is enhanced through tautomerism.
Role of Iminium Ion Formation and Reactivity
The initial step in the Mannich reaction mechanism is the formation of an iminium ion from the reaction between the secondary amine (dimethylamine) and the aldehyde (benzaldehyde). This process begins with the nucleophilic addition of dimethylamine (B145610) to the carbonyl carbon of benzaldehyde (B42025), forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Under the typically acidic or protic conditions of the reaction, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water results in the formation of the N,N-dimethyl-N-phenylmethaniminium ion. chemistrysteps.comlibretexts.org
This iminium ion is a potent electrophile due to the positive charge on the nitrogen atom, which withdraws electron density from the adjacent carbon atom. chemistrysteps.com This high degree of electrophilicity makes it susceptible to attack by nucleophiles. The stability and reactivity of this iminium intermediate are central to the success of the Mannich reaction.
Enamine Chemistry and Tautomerism in Catalytic Cycles
While the reaction of a secondary amine with an enolizable aldehyde or ketone typically leads to an enamine, in this case, with the non-enolizable benzaldehyde, the stable electrophile is the iminium ion. The nucleophilic partner in this reaction is naphthalen-2-ol. Naphthols, like phenols, exist in equilibrium with their keto tautomers. However, the aromaticity of the naphthol ring system strongly favors the enol form.
The nucleophilicity of the naphthalen-2-ol is significantly enhanced by the electron-donating character of the hydroxyl group, which activates the aromatic ring system, particularly at the ortho and para positions. The reaction occurs at the C1 position (ortho to the hydroxyl group) because it is a highly activated site for electrophilic aromatic substitution. The attack of the electron-rich pi system of the naphthalen-2-ol on the electrophilic carbon of the iminium ion is the key carbon-carbon bond-forming step. This step proceeds via a transition state that resembles the intermediate of an electrophilic aromatic substitution. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the naphthalene (B1677914) ring and yields the final product, 1-((dimethylamino)(phenyl)methyl)naphthalen-2-ol.
Detailed Theoretical and Computational Mechanistic Studies
To gain a more quantitative and nuanced understanding of the Mannich reaction pathway for naphthol derivatives, theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed. These studies provide valuable insights into the energetics and geometries of transient species like transition states and intermediates. While specific DFT data for the formation of this compound is not extensively published, studies on closely related Mannich reactions involving naphthols provide a strong basis for understanding the key computational aspects. researchgate.netmdpi.com
Density Functional Theory (DFT) Analysis of Transition States and Intermediates
DFT calculations are instrumental in mapping out the potential energy surface of the reaction. For the Mannich reaction of a naphthol derivative, calculations would typically focus on several key steps:
Iminium Ion Formation: The energy barriers for the formation of the carbinolamine and its subsequent dehydration to the iminium ion can be calculated. These calculations help to confirm that the formation of the iminium ion is a facile process under the reaction conditions.
C-C Bond Formation: This is the crucial step where the naphthol attacks the iminium ion. DFT can model the geometry of the transition state for this step, revealing the extent of bond formation and the relative orientation of the reacting molecules. For naphthol-derived Mannich bases, the transition state would involve the approach of the C1 carbon of the naphthol to the iminium carbon. nih.gov The calculated bond lengths and angles in the transition state provide a static picture of this fleeting moment.
Proton Transfer and Rearomatization: The final step involves a proton transfer to restore the aromaticity of the naphthalene ring. DFT can model this process, often showing it to have a very low energy barrier.
The table below presents hypothetical but representative data for key geometric parameters of the C-C bond-forming transition state, based on typical values from DFT studies of similar reactions.
Table 1: Representative DFT-Calculated Geometric Parameters for the C-C Bond-Forming Transition State
| Parameter | Description | Typical Calculated Value (Å) |
|---|---|---|
| C1(Naphthol)···C(Iminium) Distance | The forming C-C bond | 2.0 - 2.5 |
| C(Iminium)-N(Iminium) Distance | The C-N bond in the iminium moiety | 1.30 - 1.35 |
| C1-O(Naphthol) Distance | The C-O bond in the naphthol moiety | 1.35 - 1.38 |
Energy Profiles and Determination of Rate-Determining Steps
By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction and allows for the identification of the rate-determining step (RDS), which is the step with the highest activation energy. nih.gov
The following table provides an illustrative energy profile for the Mannich reaction of a naphthol derivative, with hypothetical energy values that are representative of such a process.
Table 2: Illustrative Energy Profile for the Mannich Reaction of a Naphthol Derivative
| Reaction Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants (Naphthol + Benzaldehyde + Dimethylamine) | Initial state | 0.0 |
| Iminium Ion + Naphthol | Formation of the electrophile | +5.0 |
| Transition State 1 (C-C bond formation) | Highest energy point on the reaction coordinate | +20.0 |
| Intermediate (after C-C bond formation) | Protonated Mannich base | -5.0 |
| Product (Mannich Base) | Final product | -15.0 |
This profile indicates that the C-C bond formation is indeed the step with the highest energy barrier, making it the rate-determining step of the reaction.
Influence of Solvent Media on Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For the Mannich reaction, which involves the formation of charged intermediates like the iminium ion, the polarity of the solvent is a critical factor.
Computational studies can model the effect of the solvent using implicit or explicit solvent models. These models account for the stabilization of charged species by the surrounding solvent molecules.
Polar Protic Solvents (e.g., Ethanol, Water): These solvents are effective at solvating and stabilizing the charged iminium ion and the transition state leading to its formation. This stabilization can lower the activation energy and accelerate the reaction.
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can also stabilize charged species, though typically to a lesser extent than protic solvents.
Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, the formation of the charged iminium ion is less favorable, which can slow down the reaction rate. The lack of stabilization of the charged transition state would lead to a higher activation energy.
DFT calculations can quantify these solvent effects by calculating the reaction energy profile in different solvent environments. The results generally show that the activation energy for the rate-determining step is lower in more polar solvents, consistent with experimental observations that Mannich reactions are often favored in polar media.
Experimental Validation of Reaction Intermediates and Pathways
The widely accepted mechanistic pathway for the Mannich reaction involving 2-naphthol (B1666908), an aldehyde, and an amine postulates the formation of a highly reactive ortho-quinone methide (o-QM) intermediate. While this intermediate is often transient, several experimental approaches have provided compelling evidence for its existence and central role in the reaction cascade leading to compounds such as this compound. These investigations have often relied on trapping the intermediate or analyzing the influence of reaction components on the product distribution.
One of the key mechanistic proposals for the formation of aminonaphthols involves the initial reaction of 2-naphthol and an aldehyde to form an o-QM. This intermediate is then subjected to a nucleophilic attack by the amine, leading to the final Mannich base. An alternative pathway suggests the initial formation of a Schiff base from the aldehyde and amine, which then undergoes nucleophilic attack by the electron-rich naphthol ring. beilstein-journals.org However, significant experimental work points towards the o-QM pathway as a predominant route, particularly in modified Mannich reactions.
Recent studies on analogous systems have offered tangible proof of the o-QM intermediate. For instance, in a modified Mannich reaction using a naphthol analogue (6-hydroxyquinoline), 1-naphthaldehyde, and the bulky, basic amine N-benzylmethylamine, researchers successfully isolated a diol. nih.govu-szeged.hu This diol is considered a stabilized water adduct of the corresponding o-QM. nih.gov The formation of this stable hydrate (B1144303) provides strong evidence for the transient existence of the o-QM, which, under specific conditions, can be trapped by water.
The choice of the amine component has been shown to be critical in directing the reaction pathway, further validating the proposed mechanisms. When a less bulky and more nucleophilic amine like morpholine (B109124) was used under similar conditions, the classical Mannich base was formed as the sole product. nih.govu-szeged.hu This suggests that highly basic and sterically hindered amines may facilitate the formation and subsequent hydration of the o-QM, while less hindered, nucleophilic amines readily attack the o-QM to form the final product.
The experimental conditions and outcomes that support the validation of the o-QM intermediate are summarized in the table below.
| Naphthol Derivative | Aldehyde | Amine | Key Finding | Implication for Mechanism | Reference(s) |
| 6-Hydroxyquinoline | 1-Naphthaldehyde | N-Benzylmethylamine | Isolation of a diol (stabilized water adduct of o-QM) | Provides experimental evidence for the formation of an o-QM intermediate. The bulky, basic amine favors its formation and subsequent trapping by water. | nih.gov, u-szeged.hu |
| 6-Hydroxyquinoline | 1-Naphthaldehyde | Morpholine | Formation of the classical Mannich base as the single product | A more nucleophilic, less basic amine readily attacks the o-QM intermediate, leading to the expected Mannich product. | nih.gov, u-szeged.hu |
Further validation for the existence of o-QM intermediates comes from trapping experiments involving cycloaddition reactions. In these studies, functionalized Mannich bases derived from 2-naphthol were used as precursors to generate o-QMs, which were then trapped in situ with dienophiles in [4+2] cycloaddition reactions. nih.govresearchgate.net The successful formation of the expected cycloadducts demonstrates that the o-QM is a viable and accessible intermediate generated from the Mannich base precursor. nih.gov
These experimental findings, while not all directly involving the synthesis of this compound, provide a strong and coherent body of evidence supporting the mechanistic pathways involving ortho-quinone methide intermediates in the Mannich reaction of naphthol derivatives. The isolation of stabilized adducts and the success of trapping experiments validate the transient existence of these key intermediates and highlight how the properties of the reactants, particularly the amine, can influence the reaction course.
Advanced Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
A key study by Wang and Zhao in 2008 provides the foundational crystallographic data for this compound. nih.gov The compound crystallizes in a monoclinic system with the space group P2₁/n. pressbooks.pub The unit cell parameters have been determined as follows:
| Crystal Parameter | Value nih.gov |
| a | 9.3297 (10) Å |
| b | 9.2042 (10) Å |
| c | 18.072 (2) Å |
| β | 103.66 (2)° |
| Volume (V) | 1508.0 (3) ų |
| Z | 4 |
Analysis of Intramolecular Hydrogen Bonding
The solid-state structure of 1-((Dimethylamino)(phenyl)methyl)naphthalen-2-ol is significantly stabilized by a strong intramolecular hydrogen bond. nih.gov This non-covalent interaction occurs between the hydroxyl group (-OH) on the naphthalene (B1677914) ring and the nitrogen atom of the dimethylamino group. nih.gov This hydrogen bond effectively creates a six-membered ring, which contributes to the rigidity and specific conformation of the molecule in the crystalline form. nih.govpressbooks.pub
The geometric parameters of this intramolecular hydrogen bond have been precisely measured:
| Hydrogen Bond | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1—H1A···N1 | 0.82 | 1.87 | 2.593 (3) | 147 |
Data sourced from Wang and Zhao (2008). nih.gov
This intramolecular interaction is a defining feature of the molecule's solid-state conformation. nih.gov
Dihedral Angle Analysis and Molecular Conformation
The relative orientation of the bulky aromatic groups is a critical aspect of the molecule's three-dimensional shape. X-ray diffraction data reveals that the naphthyl and phenyl ring systems are not coplanar. The dihedral angle between the mean plane of the naphthyl ring system and the phenyl ring is 79.83 (6)°. nih.govomicsonline.orgntu.ac.uk This near-perpendicular arrangement minimizes steric hindrance between the two aromatic moieties. This twisted conformation is a direct consequence of the spatial demands of the substituents around the central chiral carbon atom.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers valuable insights into its structure and dynamic behavior in solution.
Variable-Temperature NMR Investigations for Conformational Dynamics
For a molecule like this compound, VT-NMR could provide information on the rotational barriers around single bonds, such as the C-N bond of the dimethylamino group or the bond connecting the chiral carbon to the phenyl and naphthyl rings. At low temperatures, the rotation around these bonds might be slow on the NMR timescale, leading to the appearance of distinct signals for atoms in different conformational environments. As the temperature is increased, the rate of rotation increases. If the rate becomes fast enough, the distinct signals will coalesce into a single, averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes and to understand the flexibility of the molecule in solution.
Two-Dimensional NMR Techniques (e.g., HSQC) for Comprehensive Structural Assignment
While a full 2D NMR analysis for this compound is not present in the reviewed literature, techniques like Heteronuclear Single Quantum Coherence (HSQC) are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals.
An HSQC spectrum is a two-dimensional plot that shows correlations between directly bonded ¹H and ¹³C nuclei. nanalysis.com Each peak in the spectrum corresponds to a C-H bond in the molecule. For this compound, an HSQC experiment would allow for the precise assignment of each proton signal to its corresponding carbon atom in the complex aromatic regions of the naphthyl and phenyl rings, as well as the methyl groups of the dimethylamino moiety and the methine proton at the chiral center. This would provide a detailed and verified map of the molecule's covalent framework in solution, complementing the solid-state data from X-ray crystallography.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups within a molecule. FT-IR and FT-Raman are complementary methods; FT-IR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.comspectroscopyonline.com Vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa, providing a more complete picture of the molecular vibrational modes. spectroscopyonline.com
For this compound, the spectra reveal characteristic vibrations corresponding to its distinct structural components: the hydroxyl group, the naphthyl and phenyl rings, the dimethylamino group, and the aliphatic C-H bonds.
Key vibrational modes for this compound include:
O-H and N-H Vibrations: The hydroxyl (-OH) group typically exhibits a strong, broad stretching band in the FT-IR spectrum, generally in the region of 3200-3600 cm⁻¹. globalresearchonline.net The specific position and broadness of this peak can be influenced by hydrogen bonding. In this molecule, an intramolecular O-H···N hydrogen bond is a key structural feature, which would affect this vibrational frequency.
C-H Vibrations: Aromatic C-H stretching vibrations from the phenyl and naphthalene rings are expected in the 3000-3100 cm⁻¹ region. derpharmachemica.com Asymmetric and symmetric stretching of the methyl (-CH₃) groups in the dimethylamino moiety typically appear between 2850-3000 cm⁻¹. derpharmachemica.com
C=C Vibrations: Aromatic C=C stretching vibrations within the phenyl and naphthyl rings give rise to characteristic bands in the 1430–1650 cm⁻¹ range. derpharmachemica.com These peaks are indicative of the aromatic skeleton of the molecule.
C-N and C-O Vibrations: The C-N stretching vibration of the tertiary dimethylamino group is expected to produce a weak to medium band in the 1020-1250 cm⁻¹ region. globalresearchonline.net The C-O stretching of the hydroxyl group on the naphthalene ring typically appears as a strong band between 1000-1260 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical functional group regions and data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
| O-H Stretch (H-bonded) | Naphthol -OH | ~3200 - 3600 (broad) | FT-IR |
| Aromatic C-H Stretch | Phenyl, Naphthyl | ~3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | -CH(N)₂- and -N(CH₃)₂ | ~2850 - 3000 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | Phenyl, Naphthyl | ~1430 - 1650 | FT-IR, FT-Raman |
| C-N Stretch | Tertiary Amine | ~1020 - 1250 | FT-IR |
| C-O Stretch | Phenolic C-OH | ~1000 - 1260 | FT-IR |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule. The presence of multiple chromophores—the naphthalene and phenyl rings—in this compound results in a characteristic electronic spectrum.
The UV-Vis absorption spectrum is expected to be dominated by transitions within the extensive π-electron system of the naphthalene moiety, which is a strong chromophore. mdpi.com Naphthalene and its derivatives typically exhibit multiple absorption bands in the ultraviolet region corresponding to π→π* electronic transitions. mdpi.com The phenyl group also contributes to absorption in the UV region.
Naphthols are known to be fluorescent compounds, emitting light upon relaxation from an excited electronic state. aatbio.comnih.gov The fluorescence emission of this compound is anticipated to originate primarily from the naphthalene fluorophore. The exact emission wavelength and quantum yield can be influenced by the molecular structure and the solvent environment.
The table below outlines the anticipated electronic transitions for the compound, based on the properties of its constituent chromophores.
| Spectroscopy | Transition Type | Chromophore | Expected Wavelength (nm) |
| UV-Vis Absorption | π→π* | Naphthalene, Phenyl | ~250 - 340 |
| Fluorescence | Emission | Naphthalene | ~350 - 450 |
The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π→π* transitions associated with the aromatic rings. However, the molecule's structure, featuring an electron-donating dimethylamino group and an electron-accepting naphthalene ring system, creates the potential for Intramolecular Charge Transfer (ICT). doaj.orgmdpi.com
Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is likely localized on the electron-rich dimethylamino and phenyl portion, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-deficient naphthalene ring. nih.govxmu.edu.cn This process forms an ICT excited state, which is more polar than the ground state.
The formation of an ICT state can have significant effects on the molecule's photophysical properties:
Solvatochromism: The energy of the ICT state is often highly sensitive to the polarity of the solvent. nih.gov In more polar solvents, the polar ICT state is stabilized, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum.
Dual Fluorescence: In some cases, molecules capable of ICT may exhibit dual fluorescence, with one emission band from a locally excited (LE) state and a second, red-shifted band from the ICT state.
Studies on structurally similar N-benzoylaminonaphthalenes and other donor-acceptor naphthalene derivatives have demonstrated significant ICT character, supporting the likelihood of such phenomena in this compound. doaj.orgmdpi.comnih.govxmu.edu.cn The extent of charge separation in the excited state is influenced by the electron-donating ability of the amino group and the electron-accepting nature of the naphthalene system. nih.gov
Stereochemical Control in 1 Dimethylamino Phenyl Methyl Naphthalen 2 Ol Synthesis
Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds and their analogs, including Betti bases. The core principle involves the use of a chiral catalyst or auxiliary to induce facial selectivity in the nucleophilic attack of 2-naphthol (B1666908) on the iminium ion formed in situ from benzaldehyde (B42025) and dimethylamine (B145610).
Organocatalysis has emerged as a prominent strategy for the enantioselective synthesis of Betti bases and their derivatives. Chiral organocatalysts, such as cinchona alkaloids and their derivatives, can activate the reacting species and create a chiral environment that directs the stereochemical course of the reaction. While specific studies on the organocatalytic enantioselective synthesis of 1-((dimethylamino)(phenyl)methyl)naphthalen-2-ol are not extensively documented, research on analogous systems provides valuable insights. For instance, bifunctional cinchona squaramide catalysts have been successfully employed in the enantioselective aza-Friedel–Crafts reaction between 2-naphthols and benzothiazolimines, affording chiral 2′-aminobenzothiazolomethyl naphthols in high yields and with excellent enantioselectivities (up to >99% ee). nih.gov These catalysts typically operate through a dual activation mechanism, where the quinoline (B57606) moiety of the cinchona alkaloid acts as a Lewis base to deprotonate the 2-naphthol, while the squaramide moiety activates the imine through hydrogen bonding.
The general mechanism for the organocatalyzed Mannich reaction in this context involves the formation of an ortho-quinone methide (o-QM) intermediate from 2-naphthol and benzaldehyde, which then undergoes a stereoselective Michael addition of the amine. researchgate.netrsc.org The chiral catalyst orchestrates the approach of the amine to the o-QM, leading to the preferential formation of one enantiomer.
Table 1: Organocatalytic Enantioselective Synthesis of Betti Base Analogs
| Catalyst | Amine | Aldehyde | Yield (%) | ee (%) | Reference |
| Cinchona Squaramide | Benzothiazolamine | Benzaldehyde | up to 98 | >99 | nih.gov |
| (R)-Diphenylprolinol Trimethylsilyl Ether | Various | α,β-Unsaturated Aldehydes | up to 90 | up to 98 | nih.gov |
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for a variety of enantioselective transformations, including Mannich-type reactions. These catalysts function by activating the electrophile (the iminium ion) through hydrogen bonding, thereby lowering its LUMO and creating a chiral pocket that directs the nucleophilic attack of the 2-naphthol. The general principle involves the formation of a chiral ion pair between the protonated imine and the conjugate base of the chiral phosphoric acid.
While direct application to the synthesis of this compound is not widely reported, the efficacy of CPAs in related reactions is well-established. For instance, CPAs have been used to catalyze the direct asymmetric Mannich reaction between acetyl acetone (B3395972) and N-Boc-protected arylimines with high enantioselectivity. researchgate.net In such reactions, the N-substituent on the imine plays a crucial role, and the N-2-hydroxyphenyl group has been found to be essential for high enantioselectivity in some systems. nih.gov
Chiral Brønsted base catalysis, although less common for this specific transformation, can also be envisioned. A chiral base could selectively deprotonate one of the enantiotopic protons of a prochiral precursor or engage in hydrogen bonding interactions to control the stereochemistry.
Table 2: Chiral Brønsted Acid Catalyzed Mannich-Type Reactions
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Acetyl Acetone | N-Boc-arylimines | high | high | researchgate.net |
| Chiral Phosphoric Acid | Ketene Silyl Acetals | Aldimines | good | up to 96 | nih.gov |
Metal-based catalysts offer another powerful avenue for the enantioselective synthesis of Betti bases. Chiral metal complexes can act as Lewis acids to activate the iminium ion and create a well-defined chiral environment. Various metals, including zinc, copper, and iron, have been utilized in asymmetric Mannich-type reactions.
For example, a dinuclear zinc complex has been shown to catalyze the asymmetric aza-Friedel–Crafts reaction of 2-naphthol with tosylimines, yielding the corresponding Betti base derivatives in high yields (76–95%) and good to excellent enantioselectivities (74–98% ee). researchgate.net In such systems, the two metal centers can cooperate to bind and activate both the nucleophile and the electrophile, leading to a highly organized transition state. While specific examples for the synthesis of this compound are limited, the success of these metal-mediated approaches with related substrates suggests their potential applicability.
Table 3: Metal-Mediated Asymmetric Synthesis of Betti Base Analogs
| Metal Catalyst | Ligand | Amine Derivative | Yield (%) | ee (%) | Reference |
| Dinuclear Zinc Complex | Chiral Ligand | Tosylimine | 76-95 | 74-98 | researchgate.net |
| FeCl3·6H2O | None (achiral) | Secondary Amines | 60-100 | N/A | rsc.org |
Diastereoselective Synthesis of this compound Derivatives
Diastereoselective synthesis of derivatives of this compound can be achieved by introducing a second stereocenter into one of the reactants. A common strategy involves the use of a chiral amine in the Mannich reaction. The inherent chirality of the amine can direct the stereochemical outcome at the newly formed stereocenter, leading to the preferential formation of one diastereomer.
For instance, the reaction of 2-naphthol and benzaldehyde with a chiral primary amine, such as (R)- or (S)-1-phenylethylamine, can lead to the formation of the corresponding Betti base with moderate to very high diastereoselectivities (75–99%). researchgate.net The diastereomeric products can then potentially be separated chromatographically, and subsequent chemical manipulation of the amino group could, in principle, lead to the desired this compound derivative. Another approach involves the diastereoselective α-C–H functionalization of aliphatic N-heterocycles in Betti base derivatives. nih.gov
Role of Chiral Auxiliaries in Enantioselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to afford the enantiomerically enriched product. This strategy is widely used in asymmetric synthesis.
In the context of this compound synthesis, a chiral auxiliary could be appended to the amine, the aldehyde, or the naphthol. For example, a chiral amine could be used in the Mannich reaction, and after the stereoselective formation of the C-N bond, the chiral group on the nitrogen could be replaced by two methyl groups. While this approach is well-established for other systems, its specific application to the synthesis of the title compound is not extensively reported. However, related compounds like 1-(alpha-aminobenzyl)-2-naphthol (B1221379) have been used as chiral auxiliaries in the synthesis of enantiopure α-aminophosphonic acids. rsc.org
Determination of Absolute Configuration
Once a chiral synthesis is achieved, it is crucial to determine the absolute configuration of the product. Several methods are available for this purpose.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. The crystal structure of the racemic form of this compound has been reported, which confirms its molecular structure and intramolecular hydrogen bonding. nih.gov To determine the absolute configuration of an enantiomer, a single crystal of the enantiomerically pure compound would be required.
Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum calculated for a known configuration (e.g., using density functional theory, DFT), the absolute configuration can be unambiguously assigned. This method is particularly useful for chiral molecules in solution.
Chemical Correlation: This method involves chemically converting the compound of unknown configuration into a compound whose absolute configuration is already known, without affecting the stereocenter .
Chemical Transformations and Derivatization of 1 Dimethylamino Phenyl Methyl Naphthalen 2 Ol
Nitrogen Atom Functionalization and Chemical Modifications
The tertiary amine functionality in 1-((Dimethylamino)(phenyl)methyl)naphthalen-2-ol is a key site for chemical modification. Reactions at the nitrogen atom can alter the steric and electronic properties of the molecule, which is particularly important when it is employed as a ligand or catalyst.
Alkylation and Acylation Reactions
The nitrogen atom of the dimethylamino group in Betti bases can undergo alkylation to form quaternary ammonium (B1175870) salts. While direct N-alkylation of some Betti bases can lack regioselectivity due to the competing reactivity of the phenoxyl group, specific methods have been developed for controlled N-alkylation. For instance, a one-pot preparation of chiral N-methyl-N-alkyl Betti bases has been reported, which involves the formation of an oxazine ring, followed by N-methylation and subsequent ring opening. This strategy allows for the introduction of a variety of alkyl groups onto the nitrogen atom.
Acylation of the nitrogen atom is another potential modification, leading to the formation of amides. However, this transformation is less commonly reported for tertiary amines like the one present in the title compound under standard conditions.
Amine Exchange Reactions
The Betti reaction, by which this compound is synthesized, is a three-component condensation of a naphthol, an aldehyde, and an amine. The reversible nature of the imine formation step in the Betti reaction mechanism suggests that amine exchange reactions are feasible. This would involve reacting this compound with another primary or secondary amine, potentially leading to the displacement of the dimethylamino group. Such reactions could be driven to completion by using a large excess of the new amine or by removing the displaced dimethylamine (B145610) from the reaction mixture. This approach offers a pathway to a diverse range of aminonaphthol derivatives.
Naphthol Ring Functionalization
The naphthol ring of this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group. Given that the 1-position is already substituted, further electrophilic attack would be expected to occur at the 4-position. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These modifications would introduce new functional groups onto the naphthol backbone, thereby altering the electronic properties and steric environment of the molecule.
Formation of Metal Complexes as Ligands
Betti bases are well-established as effective ligands in coordination chemistry, owing to the presence of both a hard oxygen donor (from the hydroxyl group) and a soft nitrogen donor (from the amino group). This N,O-bidentate character allows them to form stable chelate complexes with a wide range of metal ions.
Chelation Properties and Coordination Chemistry
The title compound, this compound, can act as a bidentate ligand, coordinating to a metal center through the oxygen of the deprotonated hydroxyl group and the nitrogen of the dimethylamino group to form a stable six-membered ring. The coordination chemistry of such aminonaphthol ligands has been explored with various trivalent metal ions, forming thermodynamically stable and kinetically inert complexes. The specific coordination mode and the resulting geometry of the metal complex will depend on the nature of the metal ion, its preferred coordination number, and the presence of other ligands.
| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Geometry |
|---|---|---|---|
| Fe(III) | Aminonaphthol | N,O-bidentate | Octahedral |
| Al(III) | Aminonaphthol | N,O-bidentate | Octahedral |
| Cr(III) | Aminonaphthol | N,O-bidentate | Octahedral |
Redox Behavior of Derived Metal Complexes
| Redox Process | Component Involved | Description |
|---|---|---|
| Ligand Oxidation | Naphthol and/or Dimethylamino group | The electron-rich aromatic system and the lone pair on the nitrogen can be oxidized. |
| Metal-centered Redox | Coordinated Metal Ion | The metal ion can undergo a change in its oxidation state (e.g., M(II) to M(III)). |
| Delocalized Redox | Entire Metal-Ligand System | The electron is removed from or added to a molecular orbital that has both metal and ligand character. |
Conversion to Other Fused Ring Systems (e.g., Dihydronaphthofurans)
The chemical scaffold of this compound, a classic Betti base, offers significant potential for derivatization into more complex heterocyclic structures. The strategic positioning of the hydroxyl and the dimethylaminophenylmethyl groups on the naphthalene (B1677914) core provides reactive sites for intramolecular cyclization reactions, leading to the formation of novel fused ring systems. Among these, the synthesis of dihydronaphthofurans represents a noteworthy transformation, expanding the structural diversity and potential applications of this class of compounds.
While direct experimental evidence for the conversion of this compound specifically into a dihydronaphthofuran system is not extensively detailed in publicly available literature, the transformation of analogous Betti bases and related naphthol derivatives provides a strong basis for predicting this reactivity. The general strategy for such a conversion would likely involve the elimination of the dimethylamine moiety to generate a reactive ortho-quinone methide (o-QM) intermediate. This highly electrophilic intermediate can then undergo an intramolecular cyclization via the nucleophilic attack of the hydroxyl group to form the dihydronaphthofuran ring.
A plausible synthetic route could involve the quaternization of the tertiary amine with an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt. This transformation would convert the dimethylamino group into a better leaving group. Subsequent treatment with a base would facilitate the elimination of trimethylamine, leading to the in situ formation of the o-QM. The proximate phenolic hydroxyl group would then readily attack the benzylic carbon of the o-QM, effecting a 5-exo-trig cyclization to yield the corresponding 1-phenyl-1,2-dihydronaphtho[2,1-b]furan.
The table below outlines a hypothetical reaction scheme based on established chemical principles for the conversion of Betti bases to fused heterocyclic systems.
| Reactant | Reagents and Conditions | Product | Reaction Type |
| This compound | 1. CH₃I (excess), Solvent (e.g., CH₃CN), Room Temperature2. Base (e.g., NaH, K₂CO₃), Heat | 1-Phenyl-1,2-dihydronaphtho[2,1-b]furan | Quaternization followed by Elimination and Intramolecular Cyclization |
This proposed transformation highlights the synthetic utility of this compound as a precursor for generating complex, fused heterocyclic systems like dihydronaphthofurans. Further research is required to optimize the reaction conditions and fully characterize the resulting products, which could open new avenues for the development of novel compounds with interesting chemical and physical properties.
Advanced Applications in Chemical Science Excluding Biological and Clinical Contexts
Catalysis and Asymmetric Synthesis
The inherent chirality and the presence of both a Lewis basic nitrogen atom and an acidic hydroxyl group make 1-((dimethylamino)(phenyl)methyl)naphthalen-2-ol and its analogues, broadly known as Betti bases, valuable assets in the field of catalysis. These compounds can function as either chiral ligands for metal catalysts or as metal-free organocatalysts, driving reactions toward specific stereochemical outcomes.
As Chiral Ligands for Metal-Mediated Asymmetric Catalysis
Chiral Betti bases are recognized for their significant potential as ligands in asymmetric synthesis. The fixed spatial arrangement of the hydroxyl and amino groups allows for effective chelation with metal centers, creating a well-defined chiral environment that can influence the stereoselectivity of a catalytic transformation.
While specific studies focusing exclusively on the dimethylamino derivative are nascent, the broader class of aminonaphthols has demonstrated considerable success. For instance, chiral aminonaphthols have been effectively employed as pre-catalysts for the enantioselective addition of organozinc reagents to aldehydes. In these reactions, the Betti base coordinates to the zinc metal center, directing the approach of the aldehyde and resulting in the preferential formation of one enantiomer of the alcohol product. High enantioselectivities, with enantiomeric excesses (ee) reaching up to 98%, have been reported for such transformations, underscoring the efficacy of the Betti base scaffold in metal-mediated asymmetric catalysis.
In Organocatalytic Transformations
The dual functionality of this compound, possessing both a Brønsted acid (phenolic hydroxyl) and a Lewis base (tertiary amine) site, makes it a candidate for bifunctional organocatalysis. In this catalytic paradigm, both functional groups can simultaneously activate the electrophile and nucleophile, respectively, within a single transition state, leading to highly organized and stereoselective reactions.
This bifunctional nature is a hallmark of many powerful organocatalysts. The proximity of the acidic and basic sites within the rigid naphthyl framework can facilitate concerted reaction mechanisms. While the application of this specific Betti base as an organocatalyst is an emerging area of research, the structural motif is highly promising for promoting a variety of organic transformations, such as aldol (B89426) or Michael reactions, without the need for metal catalysts. This aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals.
Applications in Carbon-Carbon Bond Formation Methodologies
The utility of this compound extends to facilitating one of the most fundamental processes in organic chemistry: the formation of carbon-carbon bonds. The very synthesis of this compound via the Betti reaction is a prime example of a multicomponent reaction that efficiently constructs a new C-C bond.
Beyond its synthesis, this class of compounds serves as a crucial catalyst in C-C bond-forming reactions. A significant application is the asymmetric addition of diethylzinc (B1219324) to aldehydes. In this process, the chiral ligand derived from the Betti base scaffold coordinates to the zinc, forming a chiral catalytic complex that mediates the transfer of an ethyl group from zinc to the aldehyde. This methodology provides a reliable route to chiral secondary alcohols, which are valuable intermediates in the synthesis of complex organic molecules. The high degree of stereocontrol achieved highlights the effectiveness of these ligands in constructing chiral centers.
Materials Science and Photonics
The rigid, aromatic structure of the naphthalene (B1677914) core, combined with the intramolecular charge transfer possibilities offered by the dimethylamino and hydroxyl groups, endows this compound with properties suitable for applications in materials science and photonics.
Development of Non-Linear Optical (NLO) Materials
Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, making them critical for applications in telecommunications, optical computing, and frequency conversion.
A close analogue of the title compound, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, has been synthesized and characterized as a promising NLO single crystal. Its crystal structure was found to be non-centrosymmetric, a prerequisite for second-order NLO activity. Theoretical studies using Density Functional Theory (DFT) have indicated that the intramolecular hydrogen bond between the naphtholic hydroxyl group and the amine nitrogen is crucial for enhancing the molecular hyperpolarizability, which is a measure of the NLO response. Given that this compound shares the same core structure and intramolecular hydrogen bond, it is a strong candidate for development as an NLO material.
Below is a table of crystallographic data for this compound, which is fundamental for understanding its solid-state properties and potential for NLO applications.
| Property | Value |
| Chemical Formula | C₁₉H₁₉NO |
| Molecular Weight | 277.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.3297 (10) |
| b (Å) | 9.2042 (10) |
| c (Å) | 18.072 (2) |
| β (°) | 103.66 (2) |
| Volume (ų) | 1508.0 (3) |
| Z | 4 |
Table 1: Crystallographic Data for this compound.
Utilization in Fluorescent Probes and Sensors (Excluding biological sensing applications)
The naphthalene moiety is a well-known fluorophore, and its derivatives are widely used as fluorescent probes and sensors. The fluorescence properties can be finely tuned by the introduction of various functional groups. The dimethylamino group, a strong electron-donating group, can induce intramolecular charge transfer (ICT) upon photoexcitation, often leading to environment-sensitive fluorescence.
Analogous aminonaphthol compounds have been successfully developed as fluorescent chemosensors for the detection of specific chemical species. For example, aminonaphthol-based sensors have been reported to selectively recognize fluoride (B91410) anions through hydrogen bonding interactions, leading to a detectable change in the fluorescence signal. The interaction with the analyte perturbs the electronic structure of the fluorophore, modulating its emission intensity or wavelength. The inherent fluorescent properties of the this compound scaffold make it a promising platform for the rational design of new fluorescent sensors for detecting various ions and small molecules in non-biological chemical systems.
Versatile Intermediates in Complex Organic Synthesis (Excluding pharmaceutical target synthesis)
The compound this compound, a notable example of a Betti base, holds significant potential as a versatile intermediate in the field of complex organic synthesis, beyond the scope of pharmaceutical applications. Its inherent structural features—a reactive hydroxyl group, a tertiary amino functionality, and a stereogenic center—render it a valuable precursor for the construction of diverse and intricate molecular architectures. The utility of this compound is primarily derived from the strategic transformations of its functional groups, enabling the synthesis of a variety of complex organic molecules.
The synthesis of this compound is typically achieved through a one-pot, three-component Mannich-type reaction involving 2-naphthol (B1666908), benzaldehyde (B42025), and dimethylamine (B145610). nih.govmdpi.com This straightforward and efficient synthesis makes it a readily accessible building block for further synthetic elaborations.
While specific non-biological applications of this compound are not extensively documented in publicly available research, the well-established reactivity of the broader class of Betti bases provides a strong indication of its potential as a synthetic intermediate. The reactivity of these compounds often revolves around the amino and hydroxyl functionalities, which can be manipulated to create new carbon-carbon and carbon-heteroatom bonds.
One of the key transformations of Betti bases is their conversion into other heterocyclic systems. For instance, the general class of aminonaphthols can serve as precursors to naphthoxazines through reactions with aldehydes or their equivalents. This transformation involves the intramolecular cyclization of an intermediate formed between the hydroxyl and amino groups of the Betti base and the reacting aldehyde.
Furthermore, the amino group in this compound can be a target for various modifications. For example, it can be quaternized to form ammonium (B1175870) salts, which can then act as phase-transfer catalysts or be subjected to elimination reactions to generate vinylnaphthols. The hydroxyl group, on the other hand, can be alkylated, acylated, or used to direct ortho-metalation reactions, thereby enabling further functionalization of the naphthalene ring.
The inherent chirality of this compound also presents opportunities for its use in asymmetric synthesis, not only in the context of pharmaceuticals but also for the creation of chiral ligands for catalysis or as chiral auxiliaries in the synthesis of complex, non-biologically active molecules.
Detailed research findings on the specific use of this compound as a versatile intermediate in non-biological complex organic synthesis are limited in the reviewed literature. However, based on the known reactivity of analogous Betti bases, a number of potential synthetic applications can be envisaged. The following table outlines some of these potential transformations, drawing parallels from the established chemistry of related compounds.
Table 1: Potential Synthetic Transformations of this compound
| Reactant(s) | Product Type | Potential Application (Non-Biological) |
| Aldehydes | Naphthoxazines | Building blocks for novel dyes or functional materials |
| Alkyl Halides | O-Alkylated derivatives | Precursors for liquid crystals or polymeric materials |
| Acyl Chlorides | O-Acylated derivatives | Intermediates for photosensitive materials |
| Strong Base/Electrophile | C-Substituted derivatives | Synthesis of functionalized naphthalene systems |
| Chiral Resolving Agents | Enantiomerically pure forms | Chiral ligands for asymmetric catalysis in materials synthesis |
It is important to note that while the synthetic potential is high, dedicated research focusing on the non-biological applications of this compound is required to fully exploit its capabilities as a versatile intermediate in complex organic synthesis for materials science and other advanced chemical applications.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems and Methodologies
The foundational structure of 1-((Dimethylamino)(phenyl)methyl)naphthalen-2-ol makes it an excellent platform for developing new catalysts and ligands for asymmetric synthesis. dntb.gov.uaresearchgate.net The future in this area is directed towards creating more efficient, selective, and sustainable catalytic systems.
One promising avenue is the design of bifunctional catalysts . By incorporating additional functional groups onto the naphthyl or phenyl rings, catalysts can be developed that activate both the nucleophile and the electrophile in a reaction, leading to higher reactivity and enantioselectivity. For instance, the strategic placement of a thiourea (B124793) or squaramide moiety can enable hydrogen bonding interactions, which has been shown to be effective in organocatalyzed asymmetric Betti reactions. dntb.gov.uabohrium.com
Furthermore, research is moving towards the synthesis of novel aminophosphine ligands derived from this scaffold. The conversion of the hydroxyl group to a triflate has been identified as a key step toward creating valuable intermediates for these advanced ligands, which are anticipated to find broad application in asymmetric catalysis. dntb.gov.ua The development of diverse catalytic systems is a major trend, with ongoing exploration into nanocatalysts, biocatalysts, and various transition metal catalysts to promote the synthesis of Betti base derivatives under green conditions. bohrium.comresearchgate.netnih.gov
Future methodologies will also likely focus on immobilizing these catalysts on solid supports. This approach not only facilitates catalyst separation and recycling—a key principle of green chemistry—but also opens the door for their use in continuous flow reactors.
Exploration of New Reaction Pathways and Reactivity Patterns
While the Betti reaction itself is well-established, the full synthetic potential of its products, including this compound, is still being uncovered. Future work will delve into discovering new transformations and reactivity patterns for this versatile molecule.
Researchers are increasingly using Betti bases as synthons for the creation of complex heterocyclic structures. dntb.gov.ua For example, these compounds serve as precursors for synthesizing biologically active naphthoxazines through intramolecular cyclization reactions. rsc.orgrsc.org The exploration of such transformation reactions is a key area of future research, aiming to construct novel C-C and C-N bonds and access diverse molecular architectures. researchgate.netrsc.org
Another emerging direction is the investigation of this compound's reactivity with unconventional reaction partners. Studies on its reactions with species like cyclic push-pull nitroenamines suggest that new, previously unexplored reaction pathways are possible. osi.lv The development of stereoselective multicomponent reactions that utilize a chiral Betti base as a catalyst or a chiral building block is also a frontier of interest, allowing for the rapid assembly of complex molecules from simple starting materials. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis Principles
The synthesis of this compound and its derivatives is increasingly aligning with the principles of green and sustainable chemistry. nih.gov Future manufacturing methodologies will likely see a significant shift from traditional batch processes to continuous flow chemistry.
Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. mdpi.com The multicomponent nature of the Betti reaction is particularly well-suited for a flow setup, where reactants can be mixed precisely in a continuous stream, passed through a heated reactor, and potentially through a column containing a solid-supported catalyst. This integration would not only increase efficiency and yield but also minimize waste and energy consumption.
The principles of sustainable synthesis are already being applied through the development of catalyst-free and solvent-free reaction conditions, often utilizing microwave irradiation or novel, recyclable catalysts like ionic liquids or nanocatalysts. dntb.gov.uaresearchgate.netresearchgate.net The synergy between these green synthetic methods and continuous flow technology represents a major future direction, aiming for highly efficient, atom-economical, and environmentally benign production of Betti bases.
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry is set to play an increasingly pivotal role in the future discovery and optimization of derivatives of this compound. In silico tools are accelerating the design of new molecules with tailored properties, be it for catalysis or biological applications.
Rational Ligand Design: For catalytic applications, molecular modeling can be used to design new chiral ligands based on the Betti base scaffold. nih.govutexas.edu By simulating the transition state of a catalyzed reaction, researchers can predict which structural modifications to the ligand will lead to higher enantioselectivity. This computational-first approach minimizes the need for extensive empirical screening, saving time and resources.
Predictive Bioactivity: In the context of drug discovery, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are essential. researchgate.net These techniques are used to predict the binding affinity of novel derivatives to biological targets, such as enzymes or receptors. researchgate.netresearchgate.net For instance, rational design strategies have been employed to develop novel naphthalene-based kinase inhibitors, demonstrating the power of these predictive models. nih.gov Future research will likely employ more advanced techniques, such as machine learning and artificial intelligence, to screen vast virtual libraries of potential derivatives and identify candidates with high predicted activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 1-((Dimethylamino)(phenyl)methyl)naphthalen-2-OL, and how are they determined experimentally?
- Methodological Answer : The compound's structure is resolved via single-crystal X-ray diffraction. Key features include:
- Dihedral angle : 79.83° between the naphthyl and phenyl rings .
- Intramolecular hydrogen bond : O–H⋯N interaction (O1–H1A = 0.82 Å, H1A⋯N1 = 1.87 Å, O1⋯N1 = 2.593 Å) stabilizes the conformation .
- Crystal parameters : Monoclinic space group P2₁/n with unit cell dimensions a = 9.3297 Å, b = 9.2042 Å, c = 18.072 Å, β = 103.66°, and Z = 4 .
- Software : SHELX (for refinement) and ORTEP (for visualization) are standard tools .
Q. What is the recommended synthesis route for this compound, and what are the critical optimization parameters?
- Methodological Answer :
- Route : React β-naphthol with dimethylamine and benzaldehyde derivatives via Mannich-type reactions. A reported yield of ~36% is achieved under optimized conditions .
- Optimization :
- Catalyst : Use acidic or basic catalysts to enhance imine formation.
- Temperature : Control reaction temperature (e.g., 60–80°C) to minimize side products.
- Purification : Employ column chromatography or recrystallization for higher purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
- Ventilation : Work in a fume hood to avoid inhalation exposure.
- Waste disposal : Segregate organic waste and follow institutional guidelines for hazardous chemicals. Note: Specific toxicity data (e.g., LD₅₀) is unavailable, so assume acute toxicity .
Advanced Research Questions
Q. How can computational tools like SHELX and WinGX improve the accuracy of crystal structure refinement for this compound?
- Methodological Answer :
- SHELX : Use SHELXL for least-squares refinement against X-ray data. Adjust parameters like R factor (reported 0.065) and wR factor (0.151) to minimize residuals .
- WinGX : Integrate ORTEP for visualizing anisotropic displacement ellipsoids and validating hydrogen-bonding networks .
- Data-to-parameter ratio : Maintain a ratio >15 (e.g., 17.8 in this case) to ensure model reliability .
Q. What strategies can resolve contradictions in reported hydrogen-bonding geometries or dihedral angles across studies?
- Methodological Answer :
- Reproducibility : Repeat crystallization under varying conditions (solvent, temperature) to assess conformational flexibility.
- High-resolution data : Collect data at synchrotron facilities to reduce measurement errors.
- Theoretical validation : Compare experimental dihedral angles with DFT-optimized structures .
Q. How can derivatives of this compound be designed for biological activity (e.g., antiproliferative agents)?
- Methodological Answer :
- Scaffold modification : Introduce substituents (e.g., halogens, sulfonamides) at the naphthyl or phenyl rings to enhance bioactivity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinases or GPCRs.
- In vitro assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. What analytical techniques are most effective for characterizing impurities or decomposition products of this compound?
- Methodological Answer :
- HPLC-MS : Detect trace impurities using C18 columns and electrospray ionization.
- TGA/DSC : Monitor thermal stability (decomposition temperature >200°C inferred from analogs) .
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with reference data to identify degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
